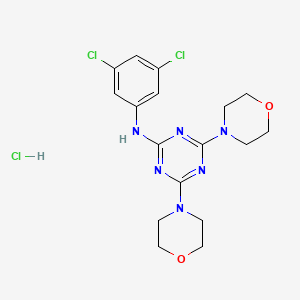

N-(3,5-dichlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this ring are two morpholino groups, which are oxygen-containing rings. The compound also has a dichlorophenyl group, which is a phenyl (benzene) ring with two chlorine atoms attached .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazine ring, the attachment of the morpholino groups, and the attachment of the dichlorophenyl group. The exact synthesis would depend on the specific reactions used and the order in which the groups are attached .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine ring, the morpholino groups, and the dichlorophenyl group would all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The triazine ring, the morpholino groups, and the dichlorophenyl group could all potentially participate in reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2007) explored the synthesis of novel triazole derivatives, including compounds structurally related to N-(3,5-dichlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride, and evaluated their antimicrobial activities. Some of these synthesized compounds showed good or moderate activity against tested microorganisms, highlighting the potential of similar triazine derivatives in antimicrobial research Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives.

Microwave-Assisted Organic Synthesis

Dolzhenko et al. (2021) developed a one-pot, microwave-assisted synthesis method for 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, showcasing the efficiency of microwave irradiation in synthesizing triazine derivatives quickly and with diverse functionalizations. This method could facilitate the rapid generation of compounds for further biological or material science investigations A New One-Pot Three-Component Synthesis of 4-Aryl-6-cycloamino-1,3,5-triazin-2-amines under Microwave Irradiation.

Materials Science Applications

In materials science, Yamamoto et al. (2006) reported on the synthesis of alternating copolymers between substituted 1,3,5-triazine and thiophene or bithiophene. These copolymers, related to the core structure of this compound, exhibited promising optical properties and electron mobility, suggesting their utility in organic electronics and photoluminescent materials New Heteroaromatic Polymers Consisting of Alkyl- and Amino-1,3,5-triazine Units. Their Basic Optical Properties and n-Type Time-of-Flight Drift Mobility.

Environmental Applications

Boudesocque et al. (2008) utilized a lignocellulosic substrate as a biosorbent for the removal of pesticides, including triazine derivatives, from wastewater. This study indicates the potential of triazine-based compounds for environmental remediation applications, particularly in the context of pollutant adsorption and removal Use of a low-cost biosorbent to remove pesticides from wastewater.

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20Cl2N6O2.ClH/c18-12-9-13(19)11-14(10-12)20-15-21-16(24-1-5-26-6-2-24)23-17(22-15)25-3-7-27-8-4-25;/h9-11H,1-8H2,(H,20,21,22,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJANVBRDIWBRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC(=C3)Cl)Cl)N4CCOCC4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl3N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2725508.png)

![2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/structure/B2725510.png)

![Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/no-structure.png)

![N-(3-fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2725514.png)

![(E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2725515.png)

![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2725517.png)

![2,6-difluoro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2725519.png)

![1-Methyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2725526.png)

![4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2725527.png)